Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester, also known as N-(2-propen-1-yloxy) phenylmethyl carbamate, is an organic compound with the molecular formula and a molar mass of approximately 191.23 g/mol . This compound features a carbamate functional group, which is characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N) that is also attached to an alkoxy group (in this case, 2-propen-1-yloxy) and a phenylmethyl group. Its structure can be represented as follows:
textO ||R-N-O-R'
Where R is the phenylmethyl group and R' is the 2-propen-1-yloxy group.
There is no known mechanism of action specific to this compound in scientific research.
Due to lack of specific research, hazard information is not available. However, considering the functional groups, some general precautions might be necessary when handling the compound. Carbamates can exhibit toxicity, and standard laboratory safety practices should be followed [].
While the specific properties and applications of Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester are unclear, understanding its functional groups provides a starting point for further investigation.
The synthesis of carbamic acid esters typically involves the reaction of an isocyanate with an alcohol. For N-(2-propen-1-yloxy)-, phenylmethyl ester, the following general method can be employed:
This method may vary based on specific laboratory setups and desired yields.
N-(2-propen-1-yloxy)-, phenylmethyl ester has potential applications in various fields:
Several compounds share structural similarities with N-(2-propen-1-yloxy)-, phenylmethyl ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Carbamic Acid, Phenylmethyl Ester | Carbamate | Commonly used in agricultural applications |
| Carbamic Acid, Isopropyl Ester | Carbamate | Known for its insecticidal properties |
| Carbamic Acid, Methyl Ester | Carbamate | Used in pharmaceuticals and as a solvent |
| Carbamic Acid, Ethyl Ester | Carbamate | Exhibits lower toxicity compared to other carbamates |
N-(2-propen-1-yloxy)-, phenylmethyl ester stands out due to its specific alkoxy substituent (the 2-propen-1-yloxy group), which may impart unique reactivity and biological properties compared to other more common carbamates. Its potential applications in both agriculture and pharmaceuticals further highlight its significance within this chemical class.